molecular formula C11H13FN2 B176496 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 198988-90-8

2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B176496
M. Wt: 192.23 g/mol
InChI Key: AEKYJLHOYOVSKJ-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane” is a complex organic compound that belongs to the class of structures known as bicyclo[2.2.1]heptanes . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates and provides the basis for asymmetric synthesis and catalysis .


Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptanes can be achieved through various methods. One such method involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . Another method involves a sequential Diels Alder reaction/rearrangement sequence .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane” is likely to be complex due to the presence of the bicyclo[2.2.1]heptane core and the fluorophenyl group . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane” are likely to be complex and diverse. The reaction sequence comprises a domino Diels Alder and two consecutive 1,2-shifts . The outcome of the rearrangement depends on the substitution pattern of the dienes .

Scientific Research Applications

Antibacterial Applications

A study by McGuirk et al. (1992) explored a series of 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acids, including variants with a 2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane structure. These compounds showed significant antibacterial activity against various veterinary pathogenic bacteria. The research indicated that certain combinations of substituents conferred optimal antibacterial, physiochemical, and pharmacodynamic properties, leading to the development of new antibacterial agents for veterinary medicine (McGuirk et al., 1992).

Synthesis and Structure Analysis

Beinat et al. (2013) detailed a synthetic sequence for 2,5-diazabicyclo[2.2.1]heptane (DBH), highlighting its significant role in medicinal chemistry and pharmaceutical research. The study provided a method for accessing this scaffold on a gram scale, demonstrating its practicality for further research and application (Beinat et al., 2013).

Neuronal Acetylcholine Receptor Ligands

Murineddu et al. (2019) designed and synthesized a library of 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal nicotinic receptors (nAChRs). This study revealed certain compounds with high selectivity and partial agonist activity for specific nAChR subtypes, contributing to the understanding of structure-activity relationships in this field (Murineddu et al., 2019).

Dopamine Uptake Inhibitors

Loriga et al. (2007) explored analogues of 3,6-diazabicyclo[3.1.1]heptane, assessing their ability to inhibit dopamine reuptake into striatal nerve endings. This study provided insights into the potential of these compounds as potent dopamine uptake inhibitors, with potential applications in neurological and psychiatric disorders (Loriga et al., 2007).

Crystal Structure Analysis

Britvin and Rumyantsev (2017) conducted a study on the molecular structure of 2,5-diazabicyclo[2.2.1]heptane, providing the first characterization of this parent ring. Their findings contribute to the understanding of the structural aspects of these compounds, which is crucial for their application in various fields (Britvin & Rumyantsev, 2017).

Antiproliferative Activity in Cancer Cell Lines

A study by Laskar et al. (2018) described the synthesis of Michael adducts of 2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate with nitrostyrenes. These compounds showed significant antiproliferative activity against various cervical cancer cell lines, highlighting their potential as anticancer agents (Laskar et al., 2018).

properties

IUPAC Name

2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKYJLHOYOVSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392956
Record name 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane

CAS RN

198988-90-8
Record name 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y He, C Yang, Y Wang, JR Sacher, MM Sims… - Bioorganic & Medicinal …, 2022 - Elsevier
Glioblastoma (GBM) is the most aggressive and treatment-refractory malignant adult brain cancer. After standard of care therapy, the overall median survival for GBM is only ∼6 months …
Number of citations: 5 www.sciencedirect.com

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